

Spectroscopic Analysis of Butyl(3-methoxypropyl)amine: A Predictive Guide

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Compound of Interest		
Compound Name:	Butyl(3-methoxypropyl)amine	
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Absence of Experimental Data: It is important to note that a comprehensive search of available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for the target compound, **Butyl(3-methoxypropyl)amine**.

This guide provides a detailed analysis of the spectroscopic characteristics of its constituent precursor molecules: n-butylamine and 3-methoxypropylamine. Understanding the spectral features of these parent amines allows for a reliable prediction of the spectroscopic properties of **Butyl(3-methoxypropyl)amine**, a valuable tool for researchers and drug development professionals in identifying and characterizing this molecule.

Predicted Spectroscopic Features of Butyl(3-methoxypropyl)amine

Butyl(3-methoxypropyl)amine is a secondary amine formed by the combination of a butyl group and a 3-methoxypropyl group attached to a central nitrogen atom. Its spectroscopic data would exhibit features from both parent molecules.

• 1H NMR: The spectrum would be expected to show a broad singlet for the N-H proton. Signals corresponding to the butyl group would include a triplet for the terminal methyl group, and multiplets for the three methylene groups. The 3-methoxypropyl group would show a singlet for the methoxy protons, and multiplets for the three methylene groups, with the methylene group attached to the nitrogen appearing at a higher chemical shift compared to the others.



- 13C NMR: The spectrum would display seven distinct carbon signals. Four signals corresponding to the butyl group and three signals for the 3-methoxypropyl group, including the characteristic methoxy carbon signal.
- IR Spectroscopy: Key absorptions would include a single, weak N-H stretching band characteristic of secondary amines in the 3350-3310 cm-1 region. C-H stretching vibrations would be observed around 2800-3000 cm-1. A C-N stretching vibration for aliphatic amines would be present in the 1250–1020 cm-1 range, and a prominent C-O stretching band for the ether linkage would also be expected.
- Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the
 molecular weight of Butyl(3-methoxypropyl)amine (C8H19NO, 145.24 g/mol). Common
 fragmentation patterns would involve cleavage at the C-N bonds, leading to fragments
 corresponding to the butyl and 3-methoxypropyl groups.

Spectroscopic Data of Parent Amines

To facilitate the interpretation of potential spectra of **Butyl(3-methoxypropyl)amine**, the following tables summarize the available spectroscopic data for n-butylamine and 3-methoxypropylamine.

n-Butylamine Spectroscopic Data

1H NMR (CDCl3)	Chemical Shift (ppm)
-CH3	~0.9 (triplet)
-CH2-CH3	~1.3-1.4 (multiplet)
-CH2-CH2-N	~1.4-1.5 (multiplet)
-CH2-N	~2.7 (triplet)
-NH2	~1.1 (broad singlet)



13C NMR (CDCl3)	Chemical Shift (ppm)
-CH3	~14
-CH2-CH3	~20
-CH2-CH2-N	~36
-CH2-N	~42

IR Spectroscopy	Wavenumber (cm-1)
N-H stretch (symmetric & asymmetric)	~3370 and 3290[1]
C-H stretch	~2800-3000
N-H bend	~1600
C-N stretch	~1070

Mass Spectrometry (m/z)	Relative Intensity
73 (M+)	Moderate
30 (CH2NH2+)	High (Base Peak)

3-Methoxypropylamine Spectroscopic Data

1H NMR (CDCl3)	Chemical Shift (ppm)
-NH2	~1.1 (broad singlet)
-CH2-CH2-N	~1.7 (multiplet)
-CH2-N	~2.8 (triplet)
-O-CH3	~3.3 (singlet)
-CH2-O	~3.5 (triplet)



13C NMR (CDCl3)	Chemical Shift (ppm)
-CH2-CH2-N	~31
-CH2-N	~40
-O-CH3	~59
-CH2-O	~71

IR Spectroscopy	Wavenumber (cm-1)
N-H stretch	~3300-3400 (two bands)
C-H stretch	~2800-3000
N-H bend	~1600
C-O stretch	~1120
C-N stretch	~1060

Mass Spectrometry (m/z)	Relative Intensity
89 (M+)	Moderate
45 (CH2OCH3+)	High
30 (CH2NH2+)	High (Base Peak)[2]

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).



• 1H NMR Acquisition:

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

• 13C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
- A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of 13C.
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

- Neat Liquid: Place a drop of the liquid amine sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:



- Record a background spectrum of the empty sample holder (salt plates or ATR crystal).
- Record the sample spectrum. The instrument software will automatically subtract the background.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm-1.
- Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm-1).

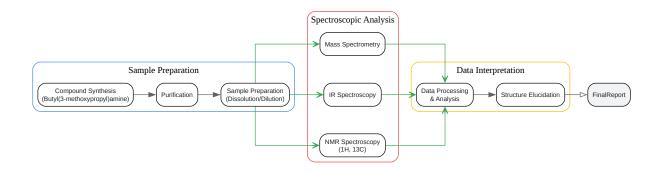
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system. For volatile liquids like amines, direct infusion or gas chromatography (GC-MS) is common.
- Ionization:
 - Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.





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References

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